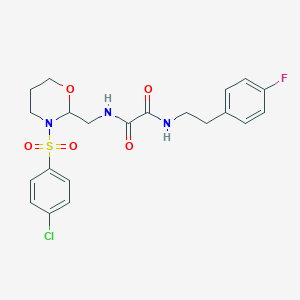

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

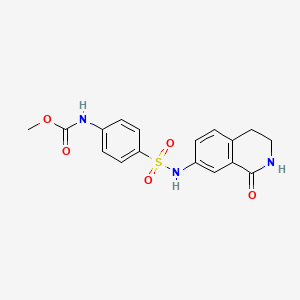

The compound “N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide” is a complex organic molecule. It contains several functional groups, including a sulfonyl group attached to a 4-chlorophenyl ring, an oxazinan ring, and a fluorophenethyl group attached to an oxalamide .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic synthesis processes. These may involve reactions such as nucleophilic substitution, condensation, and cyclization .Applications De Recherche Scientifique

Photoacid Generation

The study on the photochemical behavior of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs), including derivatives with sulfonyl groups, revealed insights into the reaction mechanism and photoacid generation pathways. These findings are significant for applications in photolithography where photoacid generators play a critical role in the development of photoresist materials (Ortica et al., 2001).

Synthesis and Antiandrogen Activity

Research into the synthesis and structure-activity relationships of sulfone and sulfoxide derivatives showed potential in the development of novel antiandrogens. For instance, derivatives exhibiting antiandrogen activity could be optimized for the treatment of androgen-responsive conditions (Tucker, Crook, & Chesterson, 1988).

Novel Synthetic Approaches

A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from oxirane-2-carboxamides was developed, showcasing a new methodology for the synthesis of anthranilic acid derivatives and oxalamides. This highlights the versatility and utility of incorporating sulfonamide groups in complex organic synthesis (Mamedov et al., 2016).

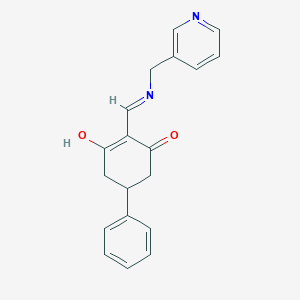

Tautomerism and Molecular Structure

Investigations into sulfonamide-sulfonimide tautomerism of 1,2,4-triazine derivatives provided insights into the structural and electronic properties of these compounds. This research contributes to the understanding of molecular dynamics and could inform the design of new materials and drugs (Branowska et al., 2022).

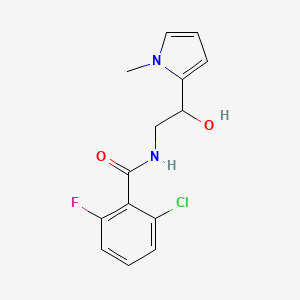

Solvatochromism and Fluorescence

A study on the solvatochromism of a fluorescent diarylethene derivative demonstrated its potential as a molecular probe for sensing solvent polarity. This could have applications in super-resolution fluorescence imaging and in the study of microenvironments in biological cells (Morimoto et al., 2018).

Propriétés

IUPAC Name |

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-fluorophenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFN3O5S/c22-16-4-8-18(9-5-16)32(29,30)26-12-1-13-31-19(26)14-25-21(28)20(27)24-11-10-15-2-6-17(23)7-3-15/h2-9,19H,1,10-14H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHKQIASISMYQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2862818.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/no-structure.png)